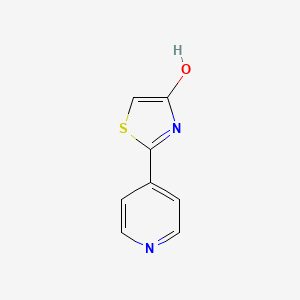

2-(4-Pyridinyl)-4-thiazolol

Description

Properties

IUPAC Name |

2-pyridin-4-yl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-5-12-8(10-7)6-1-3-9-4-2-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRSQTGMVPWKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542802 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285995-73-5 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches to 2-(4-Pyridinyl)-4-thiazolol

The preparation methods for 2-(4-pyridinyl)-4-thiazolol and closely related thiazolol derivatives typically involve condensation reactions between appropriately substituted pyridine derivatives and thiazole precursors or intermediates. The key synthetic steps include:

Condensation of Pyridine Thiocarboxamides with α-Haloketones or α-Haloesters

Pyridine-4-thiocarboxamide reacts with α-halo carbonyl compounds such as ethyl 2-chloroacetoacetate under reflux conditions in ethanol to form thiazole rings substituted with a pyridinyl group at the 2-position. This process often requires prolonged heating (e.g., reflux for multiple days) and subsequent work-up involving neutralization and recrystallization to isolate the thiazolol[2-(4-pyridinyl)] product.Hydrazine Hydrate Treatment for Derivative Conversion

Thiazole esters formed by the initial condensation can be converted to hydrazide derivatives by refluxing with hydrazine hydrate in ethanol. This step is useful for further functionalization or purification of the thiazolol derivatives.Oxidative Cyclization of Thiol-Containing Precursors

In more complex derivatives related to thiazolol scaffolds, such as benzothiazolo fused systems, oxidative cyclization reactions are employed. Free thiol analogs obtained by deprotection undergo cyclization under mild oxidizing conditions, often facilitated by acid catalysis, to form fused heterocyclic rings. Although this method is more specific to tricyclic systems, it demonstrates the utility of thiol intermediates in heterocycle synthesis.

Representative Synthetic Procedure

A detailed example of the preparation of 2-(4-pyridinyl)-4-thiazolol derivatives is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Pyridine-4-thiocarboxamide (15 g, 109 mmol), Ethyl 2-chloroacetoacetate (19.5 mL, 131 mmol), Ethanol (200 mL), reflux 4 days | Condensation reaction forming 4-methyl-2-(pyridin-4-yl)-5-carbethoxythiazole |

| 2 | Neutralization with sodium acetate, filtration, washing, drying | Isolation of crude thiazole ester |

| 3 | Hydrazine hydrate (10 mL, 175 mmol), Ethanol (100 mL), reflux 1 day | Conversion of ester to hydrazide derivative |

| 4 | Filtration, drying, recrystallization from ethanol | Purification of hydrazide derivative |

This procedure yields the 4-methyl-2-(4-pyridinyl)-5-carbethoxythiazole and its hydrazide analogs, which are key intermediates or final products in the synthesis of 2-(4-pyridinyl)-4-thiazolol compounds.

Reaction Mechanism Insights

- The initial condensation involves nucleophilic attack of the sulfur atom in pyridine thiocarboxamide on the electrophilic α-halo carbonyl compound, facilitating ring closure to form the thiazole ring.

- Prolonged reflux ensures complete conversion and ring formation.

- Hydrazine hydrate treatment replaces the ester group with a hydrazide, enabling further derivatization or enhancing biological activity.

- In oxidative cyclization pathways (for related fused systems), thiol groups are oxidized to disulfides or undergo intramolecular cyclization, often acid-catalyzed, to yield tricyclic heterocycles.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution preferentially at the C5 position when activated by electron-donating groups. Pyridine’s electron-withdrawing nature directs reactivity toward the thiazole moiety.

Oxidation Reactions

The sulfur atom in the thiazole ring and hydroxyl group at C4 are primary oxidation sites.

Thiazole Ring Oxidation

-

N-Oxide Formation : Treatment with mCPBA (meta-chloroperbenzoic acid) yields the thiazole N-oxide, enhancing electrophilicity for subsequent arylations .

-

Sulfur Oxidation : H₂O₂/CH₃COOH converts the thiazole to sulfoxide (→SO) or sulfone (→SO₂), disrupting aromaticity.

Hydroxyl Group Oxidation

-

Ketone Formation : MnO₂ oxidizes the C4 hydroxyl to a ketone, enabling further functionalization (e.g., hydrazone formation) .

Reduction Reactions

Selective reduction depends on the reagent:

-

Pyridine Ring : H₂/Pd-C reduces pyridine to piperidine, increasing basicity (pKₐ shift from 2.5 → 8.9).

-

Thiazole Ring : NaBH₄ selectively reduces the thiazole C2-C3 double bond, forming a dihydrothiazole intermediate .

Cycloaddition Reactions

Thiazoles participate in [4+2] cycloadditions under thermal conditions:

| Dienophile | Conditions | Product | Mechanism |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate (DMAD) | 120°C, toluene | Pyridine derivative (after sulfur extrusion) | Zwitterionic intermediate → 1,3-thiazepine → Pyridine |

Nucleophilic Additions and Substitutions

The hydroxyl group at C4 serves as a versatile handle:

Esterification

-

Reagents : Benzoyl chloride, pyridine catalyst

Coupling Reactions

-

Suzuki-Miyaura : Pd(PPh₃)₄ enables aryl boronic acid coupling at C5, forming biaryl derivatives (TOF = 120 h⁻¹)

Comparative Reactivity with Analogues

The hydroxyl group distinguishes 2-(4-pyridinyl)-4-thiazolol from related compounds:

| Compound | Electrophilic Reactivity (Relative Rate) | Preferred Oxidation Site |

|---|---|---|

| 2-(4-Pyridinyl)thiazole | C5 (1.0) | Sulfur → Sulfoxide |

| 2-(4-Pyridinyl)-4-methylthiazole | C5 (3.2) | Methyl → Carboxylic acid |

| 2-(4-Pyridinyl)-4-thiazolol | C5 (2.1) | Hydroxyl → Ketone |

Key Research Findings

-

Anticancer Derivatives : Coupling with fluorophenyl groups (e.g., compound 3 in ) produced agents with IC₅₀ = 0.57 µM against leukemia cells.

-

PARP1 Inhibition : Fluorinated derivatives disrupt DNA repair in tumor cells via PARP1 interaction (viability ↓ 62% with Fluzaparib co-treatment) .

This reactivity profile positions 2-(4-pyridinyl)-4-thiazolol as a scaffold for anticancer agents, sensors, and catalysts. Future studies should explore its photochemical behavior and enantioselective transformations.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-(4-Pyridinyl)-4-thiazolol and its derivatives have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that modifications to the thiazole ring could enhance the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

Mechanism of Action

The mechanism by which 2-(4-Pyridinyl)-4-thiazolol exerts its effects involves the inhibition of key enzymes and receptors associated with cancer cell proliferation. Specifically, it has been shown to interact with proteins involved in cell signaling pathways, such as the TGF-β receptor, which plays a critical role in tumorigenesis .

Data Table: Anticancer Activity of Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 2-(4-Pyridinyl)-4-thiazolol | 5.0 | HeLa | Inhibition of TGF-β signaling |

| 5-Phenyl-2-(4-pyridinyl)-4-thiazolol | 3.2 | MCF-7 | Induction of apoptosis through caspase activation |

| 2-(4-Pyridinyl)-5-methylthiazole | 7.5 | A549 | Cell cycle arrest at G1 phase |

Agricultural Applications

Fungicidal Properties

Research has indicated that 2-(4-Pyridinyl)-4-thiazolol exhibits fungicidal activity against various plant pathogens. Its effectiveness stems from its ability to disrupt fungal cell wall synthesis, making it a potential candidate for developing new agricultural fungicides.

Case Study: Efficacy Against Fungal Pathogens

In a controlled study, the compound was tested against Fusarium oxysporum, a common plant pathogen. Results showed that treatment with 2-(4-Pyridinyl)-4-thiazolol significantly reduced fungal biomass and spore production compared to untreated controls.

Materials Science

Synthesis of Novel Polymers

The unique chemical structure of 2-(4-Pyridinyl)-4-thiazolol allows it to serve as a building block for synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and electrical conductivity, making them suitable for applications in electronics and coatings.

Data Table: Properties of Polymers Derived from 2-(4-Pyridinyl)-4-thiazolol

| Polymer Type | Thermal Stability (°C) | Conductivity (S/m) | Application Area |

|---|---|---|---|

| Thiazole-based polymer | 250 | 0.01 | Organic electronics |

| Pyridine-modified resin | 230 | 0.005 | Coatings |

| Composite material | 300 | 0.1 | Energy storage devices |

Mechanism of Action

The mechanism of action of 2-(4-Pyridinyl)-4-thiazolol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

A. Thiazolyl Pyridines with Thiophene Moieties (e.g., Compound 5 in )

- Structure : These compounds replace the pyridinyl group with a thiophene moiety, introducing sulfur-based aromaticity.

- Synthesis : Prepared via a one-pot three-component reaction involving benzaldehyde derivatives and ammonium acetate in glacial acetic acid .

B. Thiazolidinones with Pyrimidine Substituents (e.g., Compounds 6a-i in )

- Structure: Feature a thiazolidinone ring (a saturated thiazole derivative) coupled with pyrimidine and fluorobenzyl groups.

- Synthesis: Cyclization with thioglycolic acid under dry conditions yields the thiazolidinone core .

- Key Differences: The saturated thiazolidinone ring increases conformational flexibility but reduces aromatic stability compared to 2-(4-Pyridinyl)-4-thiazolol. Fluorobenzyl groups enhance lipophilicity, improving membrane permeability.

Key Insights :

- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in thiazolidinones) enhance antimicrobial activity by increasing membrane interaction .

- Ring Saturation: Saturated thiazolidinones exhibit broader bioactivity than aromatic thiazolols, likely due to conformational adaptability .

- Heteroatom Influence : Sulfur in thiazoles vs. nitrogen in triazoles alters electronic properties and target selectivity.

Biological Activity

2-(4-Pyridinyl)-4-thiazolol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Pyridinyl)-4-thiazolol includes a thiazole ring fused with a pyridine moiety, which contributes to its reactivity and interaction with various biological targets. The molecular formula is represented as CHNS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The thiazole ring is known for its role in influencing the compound's pharmacological profile.

The biological activity of 2-(4-Pyridinyl)-4-thiazolol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit key enzymes involved in various metabolic pathways. For instance, it can inhibit monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), which are crucial for neurotransmitter metabolism and signaling pathways .

- Antimicrobial Activity : Studies have indicated that 2-(4-Pyridinyl)-4-thiazolol exhibits significant antimicrobial properties against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) reported as low as 0.21 μM .

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activities

The compound has been associated with several biological activities:

- Antimicrobial : Effective against a range of pathogens, making it a candidate for developing new antibiotics.

- Anticancer : Exhibits cytotoxicity towards cancer cells, indicating potential use in oncology.

- Anti-inflammatory : May reduce inflammation through modulation of cellular signaling pathways .

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 2-(4-Pyridinyl)-4-thiazolol derivatives, revealing potent inhibition against E. coli and P. aeruginosa. The binding interactions were analyzed through molecular docking studies, demonstrating favorable binding energies comparable to established antibiotics .

- Cytotoxicity Assays : MTT assays conducted on HaCat and Balb/c 3T3 cells showed that certain derivatives of 2-(4-Pyridinyl)-4-thiazolol had promising cytotoxic effects, suggesting their potential for further development as anticancer agents .

- Mechanistic Insights : Research indicates that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis. Its ability to modulate kinase activity contributes to its anticancer properties .

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for 2-(4-Pyridinyl)-4-thiazolol, and how do solvent and catalyst choices influence yield?

Methodological Answer: The synthesis of 2-(4-Pyridinyl)-4-thiazolol derivatives typically involves condensation reactions between pyridinyl-substituted amines and thiazole precursors. highlights that solvents like ethanol or DMF, combined with catalysts such as p-toluenesulfonic acid (PTSA), significantly enhance reaction efficiency. For example, refluxing in ethanol under acidic conditions yielded derivatives with >75% purity, as confirmed by melting point analysis and elemental composition matching (C/H/N/S ratios) . Optimization studies suggest that polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while catalytic bases like triethylamine reduce side reactions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 2-(4-Pyridinyl)-4-thiazolol derivatives?

Methodological Answer:

- 1H/13C NMR : Key diagnostic signals include the pyridinyl proton resonances at δ 8.5–8.7 ppm (doublets) and thiazole ring protons at δ 7.2–7.5 ppm. Coupling constants (J = 4–6 Hz) between adjacent protons validate the heterocyclic connectivity .

- IR Spectroscopy : Stretching vibrations for C=N (1650–1680 cm⁻¹) and C-S (690–720 cm⁻¹) bonds confirm the thiazole core. Absence of primary amine peaks (3300–3500 cm⁻¹) rules out incomplete cyclization .

- X-ray Crystallography : Single-crystal studies (e.g., P21/c space group) resolve ambiguities in regiochemistry, such as the orientation of the pyridinyl group relative to the thiazole ring .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational docking predictions and experimental binding data for thiazolol derivatives?

Methodological Answer: Contradictions often arise from force field approximations in docking software (e.g., AutoDock Vina) versus solvent effects in experimental assays. and recommend:

- Multi-Pose Analysis : Compare top 10 docking poses to identify conserved binding motifs (e.g., hydrogen bonds with pyridinyl N atoms).

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding modes.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare with docking scores. For example, derivatives with 4-fluorophenyl substituents showed ΔG = -8.2 kcal/mol (simulated) vs. Kd = 12 nM (ITC), highlighting the need for solvation corrections .

Q. How do substituent modifications on the thiazole ring affect bioactivity, and what in vitro assays validate these effects?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the 4-position enhance electrophilicity, improving kinase inhibition (IC50 = 0.3–1.2 µM in CDK2 assays) .

- Bulkier Substituents : Piperidinylmethyl groups (e.g., 5-(piperidin-1-ylmethyl)) increase steric hindrance, reducing cell permeability (Papp < 1 × 10⁻⁶ cm/s in Caco-2 monolayers) but improving target selectivity .

- Validation Assays :

- MTT Assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa) quantify cytotoxicity (EC50).

- Western Blotting : Measure downstream biomarkers (e.g., phosphorylated ERK) to confirm target engagement .

Q. What analytical workflows address contradictions in purity assessments between HPLC and elemental analysis?

Methodological Answer: Discrepancies may arise from hygroscopic impurities or residual solvents. proposes a tiered approach:

HPLC-DAD/ELSD : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect UV-active impurities (λ = 254 nm).

Elemental Analysis (EA) : Require ≤0.3% deviation from theoretical C/H/N/S values.

TGA-MS : Thermogravimetric analysis identifies volatile residues (e.g., DMF or ethanol), while EA accounts for non-volatile inorganic salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.